3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride
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Overview
Description
Synthesis Analysis
A novel route for the synthesis of 3,7,10-triaza[3.3.3]propellane involves the use of key intermediates, 3a,6a-disubstituted octahydropyrrolo[3,4-c]pyrroles, formed in a one-step synthesis from 1,3,5-trialkylhexahydrotriazines, showcasing an efficient method for producing these compounds (Knowles & Harris, 1983).
Molecular Structure Analysis
The structural characterization of novel compounds derived from the reaction of cyclic amines with diazonium salts, including various bis-triazenes, has been extensively detailed through techniques such as HR-MS, 1H and 13C NMR, and 2D-NMR, along with X-ray crystallography for certain compounds (Rivera & González-Salas, 2010).
Chemical Reactions and Properties
Investigations into the reactions of cyclic amines with diazonium salts have led to the creation of new series of compounds, highlighting the diverse chemical reactivity and potential for further derivative synthesis. The formation of bis-triazenes and other complex molecules from these reactions exemplifies the chemical versatility of the 3,7,10-triaza[3.3.3]propellane framework and its derivatives (Rivera & González-Salas, 2010).
Scientific Research Applications
Synthesis and Derivatives
One study elaborates on the synthesis of 3,7,10-Triazatricyclo[3.3.3.0^1,5]undecane, presenting an efficient route for its production and the preparation of its derivatives, highlighting the novel one-step synthesis of key intermediates utilizing 1,3,5-trialkylhexahydrotriazines (Knowles & Harris, 1983).
Catalytic Mimicry and Bifunctionality
Another research focus is the compound's role as a potential bifunctional mimic of transaminases, exploring its synthesis by attaching to a pyridoxamine nucleus, aiming to maximize its bifunctional action during transamination processes. This synthesis approach also aimed to facilitate the production of other target molecules with bifunctional catalytic activity (Wu & Ahlberg, 1992).
Azaphosphatranes and Stereochemical Properties
Research on C-3-Symmetric azaphosphatranes based on a similar structural motif shows the preparation from chiral tripodal tetraamines and explores their weak acidity due to conformational changes upon deprotonation, providing insights into stereochemical dynamics (Lake et al., 2000).
Novel Molecular Interactions and Crystal Structures
Further studies delve into the synthesis and crystal structure of related compounds, demonstrating the versatility of this chemical structure in forming novel molecular arrangements and interactions, as evidenced by detailed X-ray crystallography (Yang, Sun, & Zhu, 2011).
Reaction Mechanisms and Novel Series Formation
The reaction with diazonium salts has been explored, leading to the formation of a new series of bis-triazenes. This research demonstrates the compound's reactivity and its potential in synthesizing diverse molecular entities (Rivera & González-Salas, 2010).
Safety And Hazards
properties
IUPAC Name |
3,7,10-triazatricyclo[3.3.3.01,5]undecane;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.3ClH/c1-7-2-10-5-8(7,4-9-1)6-11-3-7;;;/h9-11H,1-6H2;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXCDTSKGVPPOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C23CNCC2(CN1)CNC3.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride | |
CAS RN |
1241620-78-9 |
Source
|
Record name | 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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